![molecular formula C20H24BNO4 B2955085 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 2-(phenylamino)acetate CAS No. 2096995-72-9](/img/structure/B2955085.png)
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 2-(phenylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of boric acid, specifically a boronic acid pinacol ester . These types of compounds are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions . Due to their unique structure, they have good biological activity and pharmacological effects .
Synthesis Analysis
Boronic acid pinacol esters like this compound can be used for various chemical reactions. For example, they can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like FTIR, NMR spectroscopy, MS, and single crystal X-ray diffraction . Density functional theory (DFT) is often applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
As mentioned earlier, boronic acid pinacol esters are used in various chemical reactions. They can undergo coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . They can also undergo asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .Scientific Research Applications
Organic Synthesis Reactions
Boronic acid pinacol ester compounds, like the one , are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Biological Activity and Pharmacological Effects
Due to their unique structure, these compounds have good biological activity and pharmacological effects. They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Suzuki Reaction
Arylboronic acid is economical and easy to obtain, and it is stable to water and air. It is one of the important nucleophiles in the Suzuki reaction and has a wide range of applications .
Fluorine-Containing Drugs
The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance .
Amide Local Anesthetics
Amide local anesthetics are widely used in clinical cancer surgery. In vivo studies and clinical data show that the use of amide local anesthetics may be good for cancer treatment and have a good application prospect .
Enzyme Inhibitors or Specific Ligand Drugs
In the drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs .
Anticancer Drugs
In addition to treating tumors and microbial infections, they can also be used to treat anticancer drugs .
Fluorescent Probes
Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Mechanism of Action
Mode of Action
It is known that tetramethyl-1,3,2-dioxaborolane derivatives are often used in organic synthesis as reagents and catalysts . They can participate in borylation reactions, hydroboration of alkyl or aryl alkynes and alkenes, and coupling with aryl iodides .
Biochemical Pathways
It’s known that tetramethyl-1,3,2-dioxaborolane derivatives can be involved in various organic reactions, potentially affecting multiple biochemical pathways .
Action Environment
It’s known that the compound is stable under normal conditions but may hydrolyze in a humid environment .
properties
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] 2-anilinoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)15-10-12-17(13-11-15)24-18(23)14-22-16-8-6-5-7-9-16/h5-13,22H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTKHXXLBXRANU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(=O)CNC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.